
3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The compound features a fluorine atom at the third position of the phenyl ring and a pyridin-2-ylcarbonyl group attached to the nitrogen atom of the phenylalanine backbone. This structural modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method involves the nucleophilic aromatic substitution of a halogenated phenylalanine derivative with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethylformamide (DMF). The resulting fluorinated intermediate is then subjected to acylation with pyridin-2-ylcarbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: KF in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups.
Applications De Recherche Scientifique
3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in modulating biological pathways. The pyridin-2-ylcarbonyl group can further contribute to the compound’s activity by facilitating interactions with target proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-phenylalanine: Lacks the pyridin-2-ylcarbonyl group, resulting in different chemical and biological properties.
N-(pyridin-2-ylcarbonyl)phenylalanine: Lacks the fluorine atom, affecting its reactivity and interactions.
3-chloro-N-(pyridin-2-ylcarbonyl)phenylalanine: Substitutes chlorine for fluorine, leading to variations in electronegativity and reactivity.
Uniqueness
3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine is unique due to the combined presence of the fluorine atom and the pyridin-2-ylcarbonyl group. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-2-(pyridine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-5-3-4-10(8-11)9-13(15(20)21)18-14(19)12-6-1-2-7-17-12/h1-8,13H,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVYVHJUAZADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
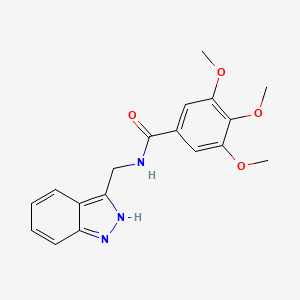

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
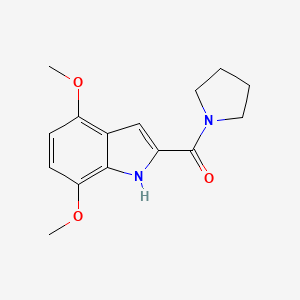
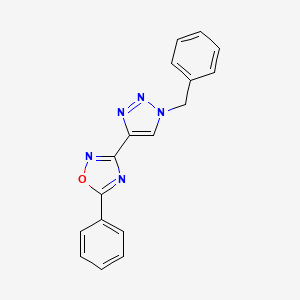

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)
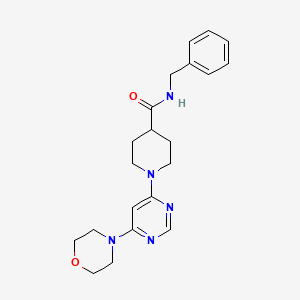

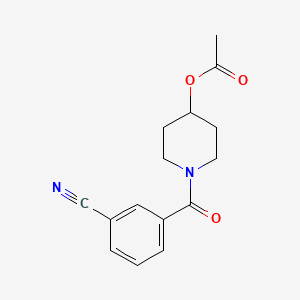
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole](/img/structure/B7548865.png)
